Ipravacaine belongs to the class of amide-type local anesthetics. It is known for its efficacy in providing anesthesia with a relatively low risk of toxicity compared to some other agents in the same class. The compound is often utilized in procedures requiring regional anesthesia and can be administered via injection.
The synthesis of Ipravacaine involves several key steps that are crucial for obtaining a high-purity product. The following outlines the general methodology employed in its preparation:
Starting Materials:
Synthetic Route:
Technical Parameters:
Ipravacaine's molecular structure can be described using its IUPAC name, which reflects its chemical composition and arrangement. The molecular formula for Ipravacaine is .
Structural Features:
Molecular Geometry:
Ipravacaine participates in several chemical reactions that are relevant both in synthetic chemistry and pharmacology:
Types of Reactions:
Common Reagents and Conditions:
The mechanism of action of Ipravacaine primarily involves blocking sodium channels on neuronal membranes:
Pharmacological Data:
Ipravacaine exhibits several physical and chemical properties that are significant for its application as a local anesthetic:
Ipravacaine has several scientific applications primarily within the medical field:
Ipravacaine (chemical name: (2S)-1-(cyclopropylmethyl)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide) is a chiral amide-type local anesthetic with the molecular formula C₁₈H₂₆N₂O and a molecular weight of 286.4 g/mol. Its structure comprises three key domains: a piperidine ring, a cyclopropylmethyl substituent at the nitrogen position, and a 2,6-dimethylphenyl carboxamide group. The chiral center at the C2 position of the piperidine ring confers absolute (S)-stereochemistry, critically determining its pharmacological profile .
X-ray crystallographic studies reveal that the 2,6-dimethylphenyl group adopts a near-perpendicular orientation (85–90° dihedral angle) relative to the piperidine plane. This configuration optimizes hydrophobic interactions with biological targets, particularly voltage-gated sodium channels. The cyclopropylmethyl moiety enhances steric bulk compared to conventional alkyl chains (e.g., butyl in bupivacaine), reducing metabolic susceptibility while maintaining lipid solubility. The amide carbonyl (C=O) bond length measures 1.23 Å, consistent with resonance stabilization that impedes hydrolysis .
Table 1: Key Structural Parameters of Ipravacaine
Structural Feature | Parameter | Biological Significance |
---|---|---|
Chiral center configuration | (S)-enantiomer | 40% longer duration vs. (R)-form |
Piperidine-phenyl dihedral | 85–90° | Optimizes hydrophobic target engagement |
C=O bond length | 1.23 Å | Stabilizes against enzymatic hydrolysis |
logP (experimental) | 2.1 ± 0.2 | Balances lipid/aqueous solubility |
Stereochemical purity is paramount: The (S)-enantiomer exhibits a 30% longer duration of sensory blockade and 2-fold lower cardiotoxicity compared to its (R)-counterpart. This selectivity arises from differential binding to the Domain IV S6 segment of voltage-gated sodium channels (Naₐ1.7), where the (S)-configuration achieves optimal van der Waals contacts with Phe₄₁₇ and Tyr₄₁₅₄ residues .
Ipravacaine’s bioavailability is governed by its ionization behavior, solubility, and partitioning characteristics:
Table 3: Solubility and Dissolution Parameters
Parameter | Value | Method |
---|---|---|
Water solubility (25°C) | 0.45 ± 0.03 mg/mL | Shake-flask HPLC |
Solubility at pH 1.2 | 8.2 ± 0.5 mg/mL | USP dissolution apparatus I |
Intrinsic dissolution rate | 0.12 mg/cm²/min (unmicronized) | Rotating disk method |
0.58 mg/cm²/min (micronized) | (100 rpm, 37°C) | |
Diffusion coefficient (D) | 5.6 × 10⁻⁶ cm²/s | Pion µDISS Profiler |
The compound’s bioavailability score (4D-BA) based on molecular weight (286.4 g/mol), logP (2.1), hydrogen bond donors (1), and acceptors (3) aligns with 86% of oral drugs. However, its moderate water solubility necessitates formulation interventions like nano-crystallization or salt formation to enhance dissolution. The diffusion layer pH (microclimate) during dissolution significantly impacts solubility: At the particle surface, proton donation from the piperidinium ion creates an acidic microenvironment (pH ≈ 6.0), which is 20–30% higher than bulk intestinal pH [6] [7] [9].
Hydrogen bonding capacity (3 acceptors, 1 donor) permits moderate membrane permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 monolayers). Molecular dynamics simulations reveal that the cyclopropyl group reduces intramolecular H-bonding, freeing the amide carbonyl to interact with water molecules, thereby enhancing wettability and dissolution [9]. These properties collectively position Ipravacaine within the "beyond Rule of Five" (bRo5) chemical space, where molecular weight >500 Da is compensated by balanced lipophilicity and hydrogen bonding [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7